2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide
Overview
Description
2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenoxy group, and a hydroxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.
Attachment of the methoxyphenoxy group: This step involves the reaction of the pyrazole intermediate with 4-methoxyphenol in the presence of a suitable catalyst.
Formation of the hydroxyphenoxy group: This can be done by reacting the intermediate with 3-hydroxyphenol under specific conditions.
Acetohydrazide formation: The final step involves the reaction of the intermediate with acetic anhydride and hydrazine to form the acetohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetic acid
- 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetate
- 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetamide
Uniqueness
2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is unique due to its specific combination of functional groups and its potential biological activities. The presence of both hydroxy and methoxy groups, along with the pyrazole ring, provides a unique chemical structure that can interact with various biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-25-11-2-4-12(5-3-11)27-16-9-20-22-18(16)14-7-6-13(8-15(14)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVYRYDMXCFHQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328111 | |
Record name | 2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667450 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1010868-56-0 | |
Record name | 2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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